

Solubility of 2-Amino-n-isopropylbenzamide in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Amino-n-isopropylbenzamide*

Cat. No.: *B048454*

[Get Quote](#)

An Application Guide to the Solubility of **2-Amino-n-isopropylbenzamide**

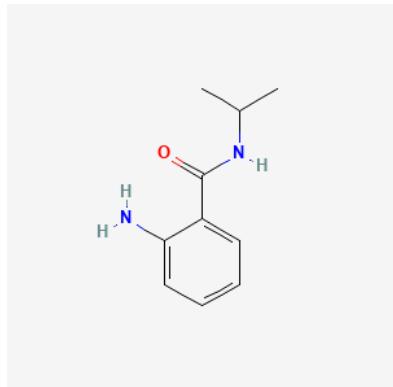
Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining and understanding the solubility of **2-Amino-n-isopropylbenzamide** (CAS: 30391-89-0). Due to the limited availability of consolidated public data, this guide focuses on establishing robust methodologies for empirical solubility determination. It outlines detailed protocols for measuring both thermodynamic and kinetic solubility, discusses the critical physicochemical properties influencing solubility, and offers expert insights into the impact of solvent choice and pH. The included protocols are designed as self-validating systems to ensure data integrity and reproducibility, empowering researchers to generate high-quality solubility profiles for formulation, screening, and development activities.

Introduction and Scientific Context

2-Amino-n-isopropylbenzamide is an organic compound recognized primarily as a key metabolite of the herbicide Bentazone and as a versatile intermediate in pharmaceutical synthesis.^[1] Understanding its solubility is a cornerstone for any application, from designing efficient synthetic workups and purification schemes to developing stable formulations for biological assays or final products. Low aqueous solubility, in particular, can be a significant obstacle in drug discovery, leading to unreliable bioassay results, poor bioavailability, and underestimated toxicity.^{[2][3]}

This application note moves beyond a simple data sheet to provide the foundational knowledge and practical, step-by-step protocols necessary for a research team to accurately characterize the solubility profile of **2-Amino-n-isopropylbenzamide**. We will cover the two principal types of solubility measurements relevant to the research and development pipeline:


- Thermodynamic Solubility: The true equilibrium solubility of a compound in a given solvent at a specific temperature. This value is critical for formulation science and late-stage development.[4][5]
- Kinetic Solubility: An apparent solubility measured under non-equilibrium conditions, typically by precipitating a compound from a DMSO stock solution into an aqueous buffer. It is a high-throughput method essential for early-stage drug discovery to quickly assess and rank compounds.[6][7][8]

Physicochemical Properties Influencing Solubility

The molecular structure of **2-Amino-n-isopropylbenzamide** dictates its interactions with different solvents. Understanding these properties is key to predicting its behavior and designing effective experimental protocols.

Property	Value / Structure	Source / Comment
IUPAC Name	2-amino-N-propan-2-ylbenzamide	[9]
CAS Number	30391-89-0	[1] [9]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O	[1] [9]
Molecular Weight	178.23 g/mol	[9]
Appearance	Off-White to Light Brown Solid	[1]
Melting Point	147 °C	[1]
Predicted pKa	14.43 ± 0.46	[1] (This predicted value pertains to the amide N-H; the aromatic amine pKa is more relevant for pH-dependent aqueous solubility and is expected to be in the 2-5 range).
Calculated logP	1.4	[9] (Indicates moderate lipophilicity).

Structure

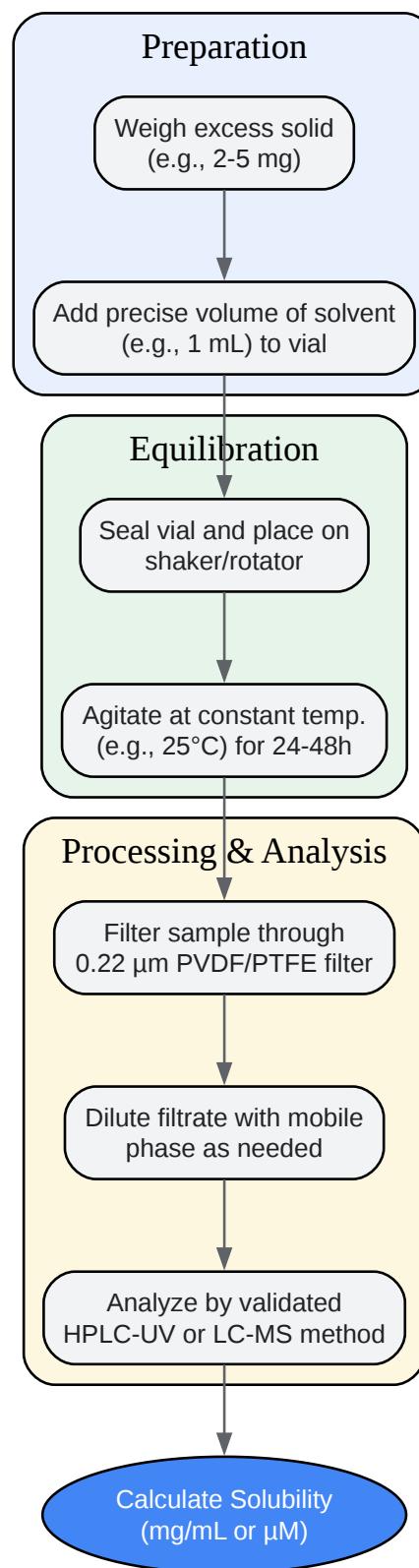
PubChem CID: 94411

Expert Analysis of Structure:

- The aromatic primary amine (-NH₂) group is a weak base. At pH values significantly below its pKa (typically 2-5 for aromatic amines), this group will be protonated to form a cationic

ammonium salt ($-\text{NH}_3^+$), which dramatically increases aqueous solubility.[10][11]

- The secondary amide ($-\text{C}(=\text{O})\text{NH}-$) group is polar and can participate in hydrogen bonding as both a donor and an acceptor.
- The isopropyl group ($-\text{CH}(\text{CH}_3)_2$) and the benzene ring are nonpolar, contributing to the compound's lipophilicity and enhancing its solubility in organic solvents.
- The molecule's overall solubility will be a balance between these polar and nonpolar features. It is expected to have limited solubility in neutral aqueous media but good solubility in many organic solvents. One supplier notes slight solubility in chloroform and methanol.[1]


Protocol: Thermodynamic Equilibrium Solubility Determination

Thermodynamic solubility is the gold standard, measured by allowing excess solid to equilibrate with the solvent. The shake-flask method is the most reliable technique for this determination.[12]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for an extended period (typically 24-48 hours) to ensure the solution reaches equilibrium saturation. The resulting suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear filtrate is quantified, typically by HPLC-UV or LC-MS.[3][4]

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

Step-by-Step Methodology

- Preparation of Calibration Standards:
 - Prepare a 1 mg/mL stock solution of **2-Amino-n-isopropylbenzamide** in a suitable solvent where it is freely soluble (e.g., Methanol or Acetonitrile).
 - Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
 - Analyze these standards using a developed HPLC-UV method to generate a calibration curve (Peak Area vs. Concentration). An R^2 value > 0.995 is required.
- Sample Preparation:
 - Add an excess of solid **2-Amino-n-isopropylbenzamide** (approx. 2-5 mg) to a 2 mL glass vial. The exact amount should be recorded, but it must be enough to ensure solid is present after equilibration.
 - Accurately pipette 1.0 mL of the desired test solvent (e.g., Water, PBS pH 7.4, Ethanol, Acetone) into the vial.
- Equilibration:
 - Securely cap the vial.
 - Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
 - Agitate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).
- Sample Processing:
 - Allow the vials to stand for 30 minutes for coarse particles to settle.
 - Carefully withdraw an aliquot of the supernatant using a pipette.

- Filter the aliquot through a chemical-resistant 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solid. Causality: This step is critical; any particulate matter will lead to an overestimation of solubility.
 - Dilute the clear filtrate with the HPLC mobile phase to bring the concentration within the range of the calibration curve. A 1:10 and 1:100 dilution are good starting points.
- Quantification:
 - Inject the diluted filtrate into the HPLC system.
 - Determine the concentration of the diluted sample using the calibration curve.
 - Calculate the original solubility in the solvent, accounting for the dilution factor.

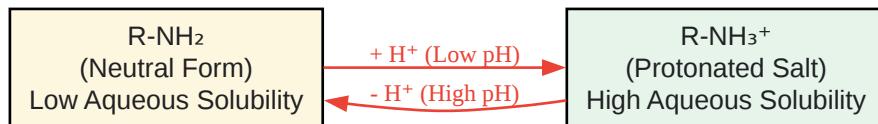
Solubility (mg/mL) = Concentration from Curve (µg/mL) × Dilution Factor / 1000

Protocol: High-Throughput Kinetic Solubility Assay

Kinetic solubility is determined by adding a concentrated DMSO stock of the compound to an aqueous buffer, measuring the concentration before it has had time to equilibrate.[6][7] This method is rapid and mimics conditions in early-stage biological assays.[4][8]

Principle

A small volume of a high-concentration DMSO stock solution is added to an aqueous buffer. Any compound that immediately precipitates out is removed by filtration. The concentration of the remaining dissolved compound is then measured. This is often called an "apparent" solubility as it can be influenced by the rate of precipitation.[12]


Step-by-Step Methodology

- Stock Solution Preparation:
 - Prepare a 10 mM stock solution of **2-Amino-n-isopropylbenzamide** in 100% DMSO.
- Assay Plate Preparation:

- Dispense 198 μ L of the test buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) into the wells of a 96-well microplate.
 - Add 2 μ L of the 10 mM DMSO stock solution to the buffer in each well. This results in a final DMSO concentration of 1% and a nominal compound concentration of 100 μ M.
Expert Insight: Keeping the final DMSO concentration low ($\leq 1\%$) is crucial to minimize co-solvent effects that can artificially inflate solubility.
 - Seal the plate and shake for 1-2 hours at room temperature.[13]
- Precipitate Removal:
 - Place the assay plate onto a 96-well filter plate (e.g., Millipore MultiScreen® with 0.45 μ m pores).
 - Filter the samples into a clean 96-well collection plate via vacuum or centrifugation.[2][8]
 - Quantification:
 - The concentration in the filtrate can be determined by several methods:
 - HPLC-UV/LC-MS (Gold Standard): Transfer aliquots from the collection plate, dilute as necessary, and analyze against a calibration curve as described in the thermodynamic protocol.
 - Direct UV Plate Reader: If the compound has a strong chromophore and no interfering components are present, absorbance can be read directly in a UV-compatible 96-well plate. A calibration curve prepared in the assay buffer with 1% DMSO is required.

Influence of pH on Aqueous Solubility

For an ionizable compound like **2-Amino-n-isopropylbenzamide**, pH is the most critical factor governing aqueous solubility.

[Click to download full resolution via product page](#)

Caption: pH-dependent equilibrium of **2-Amino-n-isopropylbenzamide**.

As an aromatic amine, the $-\text{NH}_2$ group is basic. Decreasing the pH of the aqueous solution will push the equilibrium towards the protonated, cationic form ($\text{R}-\text{NH}_3^+$). This charged species is significantly more polar and will exhibit much higher solubility in water than the neutral form.[\[10\]](#) [\[11\]](#)

Practical Implications:

- Formulation: To create an aqueous formulation with a higher concentration, the pH should be adjusted to be at least 2 units below the pK_a of the amino group. For example, using a buffer at pH 2.0 would ensure the compound is almost entirely in its soluble, protonated form.
- Extraction: The difference in solubility can be exploited for purification. The compound can be dissolved in an organic solvent and washed with an acidic aqueous solution to pull the protonated form into the aqueous layer, separating it from non-basic impurities.

Expected Solubility Profile & Data Summary (Template)

While comprehensive data is not publicly available, a qualitative profile can be predicted. Researchers should use the protocols above to populate a quantitative data table like the one below.

Solvent	Solvent Type	Expected Solubility	Measured Solubility (mg/mL)	Measured Solubility (mM)
Water (pH ~6-7)	Polar Protic	Very Low	Enter experimental data	Enter experimental data
PBS (pH 7.4)	Aqueous Buffer	Low	Enter experimental data	Enter experimental data
0.1 M HCl (pH 1.0)	Acidic Aqueous	High	Enter experimental data	Enter experimental data
Methanol	Polar Protic	Soluble	Enter experimental data	Enter experimental data
Ethanol	Polar Protic	Soluble	Enter experimental data	Enter experimental data
DMSO	Polar Aprotic	Freely Soluble	Enter experimental data	Enter experimental data
Acetonitrile	Polar Aprotic	Soluble	Enter experimental data	Enter experimental data
Acetone	Polar Aprotic	Soluble	Enter experimental data	Enter experimental data
Chloroform	Nonpolar	Slightly Soluble	Enter experimental data	Enter experimental data
Toluene	Nonpolar	Poorly Soluble	Enter experimental	Enter experimental

[data](#)[data](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. 2-Amino-N-isopropylbenzamide | C10H14N2O | CID 94411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chapter 22 notes [web.pdx.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- To cite this document: BenchChem. [Solubility of 2-Amino-n-isopropylbenzamide in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048454#solubility-of-2-amino-n-isopropylbenzamide-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com